Einecs 299-599-1

Description

Properties

CAS No. |

93893-11-9 |

|---|---|

Molecular Formula |

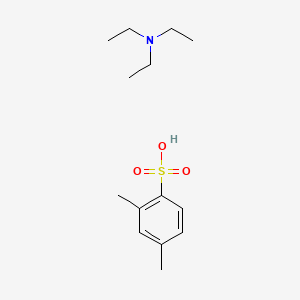

C14H25NO3S |

Molecular Weight |

287.42 g/mol |

IUPAC Name |

N,N-diethylethanamine;2,4-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H10O3S.C6H15N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-4-7(5-2)6-3/h3-5H,1-2H3,(H,9,10,11);4-6H2,1-3H3 |

InChI Key |

RXGGIFKSYWBZEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sucrose, Mixed Acetate and Isobutyrate Octaesters

Established Synthetic Pathways for Sucrose (B13894) Esters

The traditional synthesis of sucrose esters, including SAIB, primarily relies on two well-established chemical processes: transesterification and direct esterification. These methods have been refined over the years to optimize yield, purity, and cost-effectiveness.

Transesterification Processes

Transesterification is a widely employed industrial method for producing sucrose esters. This process involves the reaction of sucrose with a fatty acid ester, typically a methyl or ethyl ester, in the presence of a basic catalyst. The reaction essentially transfers the acyl group from the fatty acid ester to the hydroxyl groups of sucrose.

Key aspects of transesterification include:

Reactants: Sucrose and fatty acid methyl or ethyl esters are the primary reactants. For the synthesis of SAIB, this would involve methyl or ethyl acetate (B1210297) and methyl or ethyl isobutyrate.

Catalysts: Basic catalysts are crucial for the reaction to proceed. Commonly used catalysts include potassium carbonate, sodium methoxide, and potassium soap.

Solvents: Due to the poor mutual solubility of sucrose (hydrophilic) and fatty acid esters (lipophilic), solvents are often necessary. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective solvents for this process. However, due to toxicity concerns, solvent-free methods are increasingly favored.

Reaction Conditions: The reaction is typically carried out at elevated temperatures, ranging from 90°C to 135°C, often under vacuum to remove the alcohol byproduct (e.g., methanol) and drive the reaction towards product formation.

Several variations of the transesterification process exist, including solvent-based methods, emulsion processes, and melt processes. The emulsion process, for instance, utilizes a microemulsion of sucrose and the fatty acid methyl ester in a solvent like propylene (B89431) glycol, which can achieve high yields. Solvent-free, or "melt," processes involve reacting molten sucrose with the fatty acid ester at high temperatures (110°C to 175°C), which presents challenges such as sucrose degradation but avoids the use of potentially harmful solvents.

Table 1: Comparison of Transesterification Processes for Sucrose Ester Synthesis

| Process | Solvents | Catalysts | Temperature Range | Key Features |

|---|---|---|---|---|

| Solvent Process | DMF, DMSO | Sodium Methoxide | 90°C | Produces a mixture of mono- and higher-substituted esters. |

| Emulsion Process | Propylene Glycol | Anhydrous Potassium Carbonate | 130-135°C | High yield (up to 96%), with a high proportion of monoesters. |

| Melt Process | Solvent-free | Potassium Carbonate, Potassium Soap | 110-175°C | Avoids organic solvents but risks thermal degradation of sucrose. |

Direct Esterification Techniques

Direct esterification involves the reaction of sucrose directly with an acid anhydride (B1165640) or acid chloride. For the synthesis of Sucrose Acetate Isobutyrate, this is a primary and controlled method. The reaction utilizes acetic anhydride and isobutyric anhydride to introduce the respective acetyl and isobutyryl groups to the sucrose molecule.

This method offers a high degree of control over the final product composition. By carefully managing the molar ratios of the anhydrides, it is possible to achieve the desired degree of substitution and the specific ratio of acetate to isobutyrate groups, which is typically around 2:6 for commercial SAIB.

A patented method for the preparation of SAIB highlights the following typical reaction conditions:

Reactants: Sucrose, acetic anhydride, and isobutyric anhydride.

Catalyst: A small amount of an organic base, such as sodium acetate or potassium acetate, is often used.

Temperature: The reaction is conducted at elevated temperatures, generally in the range of 80°C to 130°C.

Reaction Time: The reaction typically proceeds for 0.5 to 3.0 hours.

A significant advantage of this method is the potential for a solvent-free process, which aligns with the principles of green chemistry by avoiding the use of toxic organic solvents. The post-reaction workup often involves decolorizing, reduced-pressure distillation to remove byproducts like acetic acid and isobutyric acid, washing, and solvent removal to yield the final high-purity product.

Table 2: Example of Direct Esterification Conditions for SAIB Synthesis

| Reactant | Molar Fraction |

|---|---|

| Sucrose | 0.1 |

| Acetic Anhydride | 0.1 - 0.3 |

| Isobutyric Anhydride | 0.7 - 0.9 |

| Organic Base Catalyst | 0.005 - 0.3 |

| Reaction Parameters | Value |

| Temperature | 95 - 120°C |

| Reaction Time | 1.0 - 2.5 hours |

Novel Approaches in the Synthesis of Mixed Acetate and Isobutyrate Octaesters

In recent years, research has focused on developing more sustainable, efficient, and selective methods for the synthesis of sucrose esters. These novel approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, the use of toxic solvents and catalysts, and the formation of complex product mixtures.

Enzyme-Catalyzed Synthesis of Complex Esters

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of sucrose esters represents a significant advancement in the field. Enzymatic synthesis offers several advantages over chemical methods, including:

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (30-70°C), which prevents the degradation of sucrose and reduces energy consumption.

High Regioselectivity: Lipases can exhibit high selectivity for specific hydroxyl groups on the sucrose molecule, allowing for the synthesis of specific isomers and a more controlled degree of substitution.

Environmental Friendliness: Enzymatic processes are considered "greener" as they are biodegradable and can often be performed in solvent-free systems or in non-toxic solvents.

Lipases such as those from Candida antarctica have been successfully used to catalyze the esterification of sucrose with fatty acids or their esters. The reaction can be performed in various media, including organic solvents, ionic liquids, and deep eutectic solvents. Research has shown that under optimal conditions, high yields of sucrose esters (over 90%) can be achieved. For instance, the synthesis of a sucrose ester using Candida antarctica lipase with methyl esters from palm kernel oil at 30°C for 10 hours resulted in a yield of 90.45%.

Photochemical Routes to Ester Formation

The application of photochemical methods for the synthesis of sucrose esters is a novel area of research that is still in its early stages. Photochemical reactions, which are initiated by light, can potentially offer unique reaction pathways and selectivities that are not achievable through thermal methods. However, based on currently available scientific literature, there is limited specific information on established photochemical routes for the synthesis of sucrose acetate isobutyrate or other sucrose esters. This remains an area with potential for future research and development, aiming to harness the energy of light to drive esterification reactions under mild and controlled conditions.

Green Chemistry Principles in Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sucrose esters to develop more sustainable and environmentally benign processes. Key strategies include:

Use of Greener Solvents: There is a significant research effort to replace traditional volatile organic solvents with greener alternatives.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure. They can act as both solvents and catalysts for sucrose ester synthesis, effectively dissolving both sucrose and the acylating agent.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and derived from renewable resources, making them attractive green solvents.

Solvent-Free Synthesis: As mentioned in the context of direct esterification, eliminating the solvent altogether is a key goal of green chemistry. Solvent-free methods reduce waste, simplify product purification, and lower the environmental impact of the process.

Table 3: Overview of Green Chemistry Approaches in Sucrose Ester Synthesis

| Approach | Key Feature | Example |

|---|---|---|

| Enzyme-Catalyzed Synthesis | Mild conditions, high selectivity | Candida antarctica lipase for esterification at 30-70°C. |

| Use of Ionic Liquids | Dual solvent and catalyst, low volatility | Imidazolium-based ionic liquids for dissolving sucrose and acylating agents. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, lower temperatures | Synthesis of sucrose octaacetate at 45°C with high yield. |

| Solvent-Free Synthesis | Elimination of organic solvents | Direct reaction of sucrose with anhydrides at elevated temperatures. |

Regioselective Functionalization of Sucrose Scaffolds

The synthesis of sucrose acetate isobutyrate (SAIB) involves the esterification of sucrose with acetic and isobutyric anhydrides. google.comnih.gov Achieving a specific substitution pattern, or regioselectivity, on the sucrose molecule is a critical aspect of the synthesis. The sucrose molecule has eight hydroxyl groups with varying reactivity, which makes controlling the esterification process challenging.

The regioselectivity of sucrose acylation can be influenced by several factors, including the choice of solvent, catalyst, and acylating agent. In enzymatic catalysis, for instance, the hydrophobicity of the organic solvent and the chain length of the vinyl ester can affect which hydroxyl group is preferentially acylated. nih.gov More hydrophobic solvents tend to favor acylation at the 6-hydroxyl position, while less hydrophobic solvents can lead to acylation at the 1'-hydroxyl position. nih.gov

Chemical methods for regioselective acylation often involve the use of protecting groups to block certain hydroxyl groups while allowing others to react. For example, reacting sucrose with a distannoxane can produce a derivative that can then be acylated specifically at the 6-position. google.com While these methods offer a high degree of control, they also add extra steps to the synthesis.

In the context of producing mixed esters like SAIB, achieving a precise regioselective functionalization to yield a single, pure compound is exceptionally difficult. The product is typically a complex mixture of isomers with varying degrees of acetate and isobutyrate substitution. The approximate composition is often referred to as sucrose diacetate hexaisobutyrate. celanese.com

Purification and Isolation Techniques for Complex Ester Products

The crude product from the synthesis of sucrose esters contains the desired product along with unreacted starting materials, byproducts, and catalysts. The purification and isolation of the complex ester products are therefore essential steps to obtain a high-purity final product.

Several techniques can be employed for the purification of sucrose esters, including:

Liquid-Liquid Extraction: This method involves dissolving the crude reaction mixture in a system of two immiscible solvents, typically an organic solvent and water. google.com The sucrose esters will preferentially dissolve in the organic phase, while water-soluble impurities like unreacted sucrose and some catalysts will remain in the aqueous phase. google.com Solvents such as methyl acetate, ethyl acetate, and methyl ethyl ketone are commonly used. google.com

Precipitation and Recrystallization: The sucrose ester can be precipitated from the reaction mixture by the addition of a substance in which it is insoluble. google.com For instance, adding the crude product to an alcohol-water mixture can cause the sucrose ester to precipitate. google.com The recovered precipitate can then be further purified by washing with an organic solvent. google.com Recrystallization from a suitable solvent is another effective method for purification. google.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis and purification of sucrose esters. dss.go.th These methods can separate the different isomers present in the product mixture, allowing for the isolation of specific compounds. dss.go.th

Filtration and Washing: After the initial synthesis, the reaction mixture can be treated with activated carbon for decolorizing. google.com Subsequent filtration removes the activated carbon and other solid impurities. The product can then be washed with water to remove any remaining water-soluble impurities. google.com

Ultrafiltration: This technique uses a membrane to separate molecules based on their size. It can be an effective method for removing unreacted sucrose and other small molecule impurities from the larger sucrose ester molecules. googleapis.com

The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. A combination of these techniques is often employed to achieve the highest purity.

Interactive Data Table: Purification Solvents for Sucrose Esters

| Solvent System | Technique | Target Impurities Removed |

| Ethyl Acetate / Water | Liquid-Liquid Extraction | Unreacted Sucrose, Catalysts |

| Ethanol / Water | Precipitation | Unreacted Sucrose, Byproducts |

| Cyclohexane / 1-Butanol | Liquid-Liquid Extraction | DMSO (solvent) |

| n-Hexane | Washing | Residual vinyl esters |

Advanced Spectroscopic and Analytical Characterization Methodologies for Sucrose, Mixed Acetate and Isobutyrate Octaesters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Sucrose (B13894), Mixed Acetate (B1210297) and Isobutyrate Octaesters. It provides crucial information regarding the connectivity of atoms and the stereochemistry of the molecule, which is vital for characterizing the various isomers present in the mixture.

High-Resolution ¹H and ¹³C NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial characterization of SAIB. The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum of SAIB is complex due to the presence of numerous protons from the sucrose backbone and the acetate and isobutyrate ester groups. Protons on the sucrose core typically resonate in the range of 3.5 to 5.5 ppm. The methyl protons of the acetate groups appear as sharp singlets around 2.0-2.2 ppm, while the methyl protons of the isobutyrate groups appear as doublets in the region of 1.1-1.3 ppm, coupled to the methine proton which appears as a multiplet around 2.5-2.7 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the acetate and isobutyrate groups resonate in the downfield region of 170-180 ppm. The carbons of the sucrose backbone appear between 60 and 105 ppm, with the anomeric carbons (C1 and C2') being particularly informative for identifying the sucrose core.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sucrose Backbone Protons | 3.5 - 5.5 | 60 - 105 |

| Acetate (CH₃) | 2.0 - 2.2 | ~21 |

| Isobutyrate (CH₃) | 1.1 - 1.3 | ~19 |

| Isobutyrate (CH) | 2.5 - 2.7 | ~34 |

| Carbonyl (C=O) | - | 170 - 180 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unravel the complex overlapping signals in the 1D NMR spectra and to establish the precise connectivity within the SAIB isomers, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. ceitec.cz In SAIB, COSY spectra help to trace the proton-proton correlations within the glucose and fructose (B13574) rings of the sucrose backbone and within the isobutyrate groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. columbia.edu This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum based on the more resolved proton signals. For SAIB, HSQC allows for the unambiguous assignment of the CH, CH₂, and CH₃ groups of the sucrose backbone and the ester side chains. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This technique is crucial for determining the points of esterification on the sucrose backbone. By observing correlations between the protons of the sucrose unit and the carbonyl carbons of the acetate and isobutyrate groups, the specific locations of the different ester functionalizations can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of the components in the SAIB mixture. Due to the complexity and low volatility of SAIB, soft ionization techniques are generally preferred.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of large, thermally labile molecules like sucrose esters. tandfonline.com In ESI-MS, ions are formed by the creation of a fine spray of a sample solution in a strong electric field. For SAIB, ESI-MS analysis is typically performed in the positive ion mode, where the molecules are detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions.

Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide valuable structural information. The fragmentation of sucrose esters in ESI-MS often involves the cleavage of the glycosidic bond between the glucose and fructose units, as well as the loss of the acetate and isobutyrate groups. researchgate.net The observed fragment ions can help to identify the different isomers present in the mixture. nih.gov

| Precursor Ion | Observed Fragment Ions (m/z) | Interpretation |

|---|---|---|

| [M+Na]⁺ of Sucrose Diacetate Hexaisobutyrate (C₄₀H₆₂O₁₉Na)⁺, m/z 869.4 | Variable depending on isomer | Cleavage of glycosidic bond, loss of acetate and isobutyrate groups |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is well-suited for the analysis of complex mixtures of large molecules. researchgate.net In MALDI-TOF-MS, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser is used to desorb and ionize the sample molecules, which are then accelerated in a time-of-flight mass analyzer.

MALDI-TOF-MS has been successfully applied to the analysis of sucrose esters, providing a profile of the different ester compositions in the mixture. nih.gov Similar to ESI-MS, SAIB components are often detected as sodium or potassium adducts. The high mass resolution and accuracy of TOF analyzers allow for the confident identification of the different degrees of esterification.

| Component | Expected [M+Na]⁺ (m/z) |

|---|---|

| Sucrose Monoacetate Heptaisobutyrate | 911.5 |

| Sucrose Diacetate Hexaisobutyrate | 869.4 |

| Sucrose Triacetate Pentaisobutyrate | 827.4 |

Chromatographic Separations for Purity Assessment and Component Analysis

Chromatographic techniques are essential for the separation of the complex mixture of isomers present in SAIB, allowing for purity assessment and the analysis of the component distribution.

Gas Chromatography (GC) is a widely used technique for the analysis of SAIB. nih.gov Due to the low volatility of the intact sucrose esters, analysis is often performed after derivatization or by using high-temperature columns. Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is commonly used for quantitative analysis, where the response is proportional to the amount of carbon in the analyte. informahealthcare.com The chromatogram of SAIB typically shows a complex pattern of peaks corresponding to the numerous isomers. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for the characterization of the individual components in the mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of sucrose esters. researchgate.net Reversed-phase HPLC with a C18 column is commonly employed, using a gradient elution with solvents such as methanol (B129727) and water. researchgate.net Due to the lack of a strong UV chromophore in SAIB, detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are often used. tandfonline.com HPLC can effectively separate the SAIB mixture based on the degree of esterification and, in some cases, resolve individual positional isomers. core.ac.uk

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Observations |

|---|---|---|---|---|

| GC-FID | Non-polar (e.g., DB-5) | Helium | Flame Ionization Detector | Complex chromatogram with multiple peaks for isomers |

| HPLC-ELSD | Reversed-phase (C18) | Methanol/Water gradient | Evaporative Light Scattering Detector | Separation based on degree of esterification and isomerism |

High-Performance Liquid Chromatography (HPLC) Method Development

The analysis of Sucrose Acetate Isobutyrate (SAIB) by High-Performance Liquid Chromatography (HPLC) presents significant challenges due to the compound's inherent complexity. SAIB is not a single entity but a mixture of numerous isomers, making their separation by HPLC difficult. tandfonline.comtandfonline.com

Developing a robust HPLC method for SAIB requires careful consideration of the stationary phase, mobile phase, and detector. While reversed-phase chromatography is a common starting point, the similar polarities of the various esters in SAIB make achieving baseline separation of all components a formidable task. Hydrophilic Interaction Chromatography (HILIC) could be an alternative approach for separating these polar, non-ionic compounds. helixchrom.com The selection of the mobile phase, typically a mixture of acetonitrile (B52724) and water, and its gradient elution profile are critical for optimizing the separation of the isomers. helixchrom.com

Due to the lack of a strong chromophore in the SAIB molecule, UV detection can be challenging. Alternative detection methods such as Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) are often more suitable for analyzing compounds like sucrose esters.

Table 1: Considerations for HPLC Method Development for SAIB

| Parameter | Considerations |

| Stationary Phase | Reversed-phase (C8, C18), HILIC |

| Mobile Phase | Acetonitrile/Water gradients |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD) |

| Challenges | Co-elution of numerous isomers |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a well-established and effective technique for the analysis of Sucrose Acetate Isobutyrate and the quantification of its volatile byproducts. nih.govnih.gov21food.cn The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID). tandfonline.comnih.gov Due to the complexity of the SAIB mixture, the resulting chromatogram often shows numerous peaks corresponding to the different isomers. tandfonline.comnih.govtandfonline.com The total SAIB content is often determined by summing the areas of all these peaks. tandfonline.comnih.gov

GC is also instrumental in identifying and quantifying volatile byproducts from the synthesis of SAIB, such as residual acetic acid and isobutyric acid. google.com Furthermore, it can be used to detect other impurities like triacetin. fao.org Method validation according to established guidelines is crucial to ensure the accuracy and reliability of the analytical results. tandfonline.comnih.gov

Table 2: Typical GC-FID Conditions for SAIB Analysis

| Parameter | Condition |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) tandfonline.com |

| Injector Temperature | 280 °C tandfonline.com |

| Detector Temperature | 340 °C tandfonline.com |

| Carrier Gas | Helium tandfonline.comfao.org |

| Oven Program | Initial 150°C, ramped to 320°C tandfonline.com |

| Injection Volume | 3 µL tandfonline.com |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the functional group analysis of Sucrose Acetate Isobutyrate. The IR spectrum of SAIB is characterized by the prominent absorption bands of its constituent functional groups. The presence of ester linkages is confirmed by strong C=O stretching vibrations, typically observed in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will also be present at lower wavenumbers.

The carbohydrate backbone of the sucrose molecule gives rise to a complex series of absorptions in the fingerprint region (below 1500 cm⁻¹), including C-O and C-C stretching and various bending vibrations. glycodata.org The presence of both acetate and isobutyrate groups can be distinguished by subtle shifts in the carbonyl and other characteristic bands.

Table 3: Key IR Absorption Bands for SAIB

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2970 | C-H stretching (from isobutyrate methyl groups) |

| ~1740 | C=O stretching (ester carbonyl) |

| ~1240 | C-O stretching (ester) |

| ~1045 | C-O-C stretching (pyranose ring) |

Raman spectroscopy provides complementary information to IR spectroscopy for the characterization of SAIB. Similar to IR, Raman spectra will exhibit bands corresponding to the fundamental vibrations of the molecule, including those of the ester carbonyl groups and the sucrose backbone. Raman spectroscopy can be particularly useful for studying the conformational properties of the molecule and for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. chemicalbook.com There is also potential for using Raman spectroscopy to investigate the glass transition and amorphous states of SAIB-containing formulations. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is a critical technique for assessing the solid-state properties of Sucrose Acetate Isobutyrate, particularly its degree of crystallinity. researchgate.net As a viscous liquid that can form amorphous glassy solids, SAIB is expected to exhibit a broad, diffuse halo in its XRPD pattern, characteristic of an amorphous material. researchgate.netresearchgate.net The absence of sharp Bragg peaks, which are indicative of a crystalline structure, confirms the amorphous nature of SAIB. researchgate.net This is an important characteristic for its applications in various formulations, as the amorphous state can influence properties such as solubility and stability. researchgate.net While the sucrose starting material is crystalline, the esterification process to form the complex mixture of SAIB isomers disrupts the regular packing of the molecules, leading to an amorphous product. tamu.edu

Thermal Analysis Techniques for Material Science Correlates

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to investigate the thermal properties of Sucrose Acetate Isobutyrate. DSC can be used to determine the glass transition temperature (Tg) of SAIB, which is a key parameter for understanding its physical state and behavior at different temperatures. researchgate.net The glass transition is an important characteristic of amorphous materials, representing the temperature at which the material changes from a rigid, glassy state to a more rubbery, viscous state. This information is crucial for the processing and stability of SAIB in its various applications. atamanchemicals.com Thermal analysis can also provide information on the thermal stability of SAIB. celanese.comatamanchemicals.com

Theoretical and Computational Chemistry of Sucrose, Mixed Acetate and Isobutyrate Octaesters

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For complex molecules like sucrose (B13894) and its esters, these methods provide insights that are often unattainable through experimental means alone.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the molecular geometry and electronic properties of molecules. Studies on sucrose have utilized these methods to determine its most stable conformers. For instance, DFT calculations have shown that the most stable conformer of sucrose in a vacuum has dihedral angles of φ = 111.4° and ψ = -52.7° for the glycosidic bond, which are in good agreement with the crystalline structure. mdpi.com These calculations typically involve optimizing the molecular geometry to find the lowest energy state, providing precise bond lengths, bond angles, and dihedral angles. mdpi.comredalyc.org

For SAIB, with its eight ester groups, the conformational landscape is significantly more complex. Each acetate (B1210297) and isobutyrate group introduces additional rotational degrees of freedom. A full DFT optimization of SAIB would be computationally demanding. However, it can be inferred that the fundamental sucrose core structure would retain a conformation similar to that of unsubstituted sucrose, with the ester groups adopting orientations that minimize steric hindrance and optimize electrostatic interactions.

Table 1: Comparison of Calculated Dihedral Angles for Sucrose

| Method | φ (phi) | ψ (psi) | Reference |

| DFT (in vacuum) | 111.4° | -52.7° | mdpi.com |

| Molecular Mechanics (with explicit water) | 104.5° | -54.9° | mdpi.com |

| Crystalline Structure | 107.82° | -44.75° | mdpi.com |

The electronic structure of a molecule, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.orglibretexts.org

For sucrose, the HOMO is typically localized on the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack. The LUMO, conversely, is distributed across the molecule. DFT calculations on sucrose and other sugars have been used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

In the case of SAIB, the esterification of all eight hydroxyl groups with acetate and isobutyrate moieties significantly alters the electronic structure. The electron-withdrawing nature of the carbonyl groups in the esters would lower the energy of the HOMO, making SAIB less nucleophilic than sucrose. The HOMO of SAIB would likely be localized on the oxygen atoms of the ester groups. The LUMO would also be influenced by these groups, potentially being localized around the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter indicating the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Dynamics (MD) Simulations of the Conformational Landscape

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules like sucrose and its derivatives in different environments. aip.orgnih.govnih.govnih.gov

A critical component of MD simulations is the force field, which is a set of parameters that describe the potential energy of a system of atoms. Several force fields have been developed and validated for carbohydrates, including GLYCAM06, OPLS-AA, and CHARMM. aip.orgnih.govnih.govacs.orgnih.gov These force fields are parameterized using experimental data and quantum mechanical calculations to accurately reproduce the structural and dynamic properties of these molecules. researchgate.net

For sucrose esters like SAIB, a specific force field would ideally be developed. However, in the absence of such, existing carbohydrate force fields can be adapted. The parameters for the sucrose core would be retained, and new parameters for the acetate and isobutyrate groups would be introduced. These new parameters would be derived from quantum mechanical calculations on smaller model compounds (e.g., methyl acetate and methyl isobutyrate) and validated against available experimental data. The compatibility of these new parameters with the existing force field is crucial for accurate simulations. acs.org

MD simulations are particularly powerful for studying the behavior of molecules in solution. For sucrose, extensive simulations in aqueous solutions have been performed to understand its hydration and conformational dynamics. aip.orgnih.govnih.govnih.govnepjol.info These studies have shown that intramolecular hydrogen bonds present in the gas phase are weakened in water, leading to greater conformational flexibility. mdpi.com The simulations also provide detailed information about the hydrogen bonding network between sucrose and water molecules. nepjol.info

For the highly lipophilic SAIB, simulations in non-polar solvents would be more relevant to many of its applications. In such environments, intramolecular and intermolecular van der Waals interactions would dominate its conformational preferences and interactions with the solvent. MD simulations could be used to study its aggregation behavior and its interactions with other molecules in a condensed phase, which is crucial for understanding its properties as an emulsifier and stabilizer.

Chemoinformatics and QSAR/QSPR Modeling Approaches

Chemoinformatics applies computational methods to solve chemical problems. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. These models aim to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. mdpi.comnih.govmdpi.commdpi.com

For sucrose esters, QSPR models could be developed to predict properties like viscosity, solubility, and emulsifying capacity based on their chemical structure. elsevierpure.comirma-international.org The descriptors used in these models could include the number and type of ester groups, molecular weight, and calculated electronic properties. Given the complexity of the SAIB mixture, which can contain various isomers, QSPR models could be particularly useful for predicting the properties of the mixture based on its composition.

Data Mining and Database Integration

The initial step in the computational analysis of a complex substance like Sucrose, Mixed Acetate and Isobutyrate Octaesters involves extensive data mining and the integration of information from disparate chemical and toxicological databases. This process is crucial for building a comprehensive profile of the compound's known properties and behaviors, which serves as the foundation for predictive modeling.

Researchers leverage various databases to collate information. Chemical structure databases such as PubChem provide fundamental data on molecular formula (C40H62O19), weight, and known identifiers. nih.gov Beyond basic identification, specialized databases are mined for experimental data on related sucrose esters. For instance, food additive databases like the Mintel Global New Products Database (GNPD) can be used to track the application and concentration of sucrose esters in consumer products, providing context for exposure assessments. nih.gov This integration of structural, physicochemical, and application-specific data is essential for developing robust computational models.

Table 1: Data Mining Sources for Sucrose Ester Analysis

| Database Type | Examples | Information Gathered |

|---|---|---|

| Chemical Structure & Properties | PubChem, ChemSpider | Molecular Formula, Molecular Weight, Isomeric Structures, CAS Registry Number |

| Scientific Literature | SciFinder, Google Scholar | Published research on synthesis, analysis, and biological activities of sucrose esters |

| Food & Consumer Products | Mintel GNPD | Usage levels in food categories, market presence |

| Spectroscopic Data | Spectral Database for Organic Compounds (SDBS) | NMR, IR, and Mass Spectra for related ester compounds |

Predictive Modeling of Chemical Behaviors

With a foundational dataset established, predictive modeling techniques are employed to forecast the chemical behaviors of the various isomers of Sucrose, Mixed Acetate and Isobutyrate Octaesters. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, seeking to correlate a molecule's structural features (descriptors) with its properties or activities. nih.gov

For a large molecule like a sucrose octaester, relevant descriptors can include steric parameters, charge density, and electronegativity. researchgate.net These descriptors are calculated for each of the 256 possible isomers and used to build models that can predict behaviors such as:

Physicochemical Properties: Solubility in various solvents, viscosity, and thermal stability.

Reactivity: Rates of hydrolysis under different pH conditions, which is a critical factor for esters. researchgate.net

Biological Interaction: Potential for interaction with biological macromolecules, which can be inferred from properties like lipophilicity (LogP). nih.gov

The complexity of the mixture means that predictive models must account for the weighted average properties of the most prevalent isomers, typically those with an acetate-to-isobutyrate ratio of 2:6. researchgate.netgoogle.com

Table 2: Predictive Modeling of Sucrose Octaester Properties

| Predicted Behavior | Key Molecular Descriptors | Modeling Approach |

|---|---|---|

| Hydrolysis Rate | pKa, Electronegativity, Steric Parameters | QSAR, Multiple Linear Regression (MLR) researchgate.net |

| Solubility | LogP, Polar Surface Area (PSA) | General Solubility Equation (GSE) |

| Viscosity | Molecular Weight, Intermolecular Forces | Molecular Dynamics (MD) Simulations |

Machine Learning Applications in Chemical System Prediction

Machine learning (ML) represents a significant advancement over traditional predictive modeling, offering more sophisticated methods to handle the immense complexity and large datasets associated with chemical systems. nih.gov For a compound class like sucrose esters, ML can identify non-linear relationships between structure and function that are often missed by simpler models. iscientific.org The application of ML is particularly promising for predicting the outcomes of chemical reactions and understanding the behavior of complex mixtures without the need to synthesize and test each component individually. acs.org

Integration with Computational Chemistry Workflows

A key application of ML is its integration into computational chemistry workflows to accelerate research and enhance predictive accuracy. arxiv.orgnih.gov Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular properties but are computationally expensive, especially for large molecules like sucrose esters.

Table 3: Sample ML-Integrated Computational Workflow

| Step | Traditional Method | ML-Integrated Method | Advantage |

|---|---|---|---|

| 1. Structure Generation | Generate all 256 isomer structures | Generate all 256 isomer structures | No change |

| 2. Property Calculation | Run DFT calculations for all 256 isomers | Run DFT calculations for a small, diverse subset (e.g., 30 isomers) | Massive reduction in computational cost |

| 3. Model Building | N/A | Train an ML model (e.g., a neural network) on the DFT results | Creates a predictive surrogate model |

| 4. Prediction | N/A (results are directly calculated) | Use the trained ML model to predict properties for the remaining 226 isomers | Near-instantaneous prediction |

Algorithm Development for Ester Chemistry

The development of specialized ML algorithms is crucial for accurately modeling the chemistry of esters. Different algorithms are suited for different predictive tasks. For instance, Gaussian processes (GP) and neural networks (NN) have been successfully used to predict the reaction yields of catalytic hydrogenation of esters. rsc.orgrsc.org For predicting hydrolysis rates, models based on autoencoders that process SMILES strings and partial charges have shown strong performance. researchgate.net

For Sucrose, Mixed Acetate and Isobutyrate Octaesters, a hybrid approach might be most effective. A graph neural network (GNN) could be used to learn representations of the molecular structure of each isomer, which could then be fed into a random forest or gradient boosting model to predict specific properties. acs.org The development in this area focuses on creating models that are not only accurate but also interpretable, allowing chemists to understand the underlying structural features that drive a particular behavior. nih.gov

Table 4: Machine Learning Algorithms in Ester Chemistry

| Algorithm | Application in Ester Chemistry | Potential Use for Sucrose Octaesters |

|---|---|---|

| Neural Networks (NN) | Predicting reaction yields, hydrolysis rates researchgate.netrsc.org | Predicting stability and reactivity of isomers |

| Gaussian Processes (GP) | Predicting catalytic reaction outcomes rsc.org | Modeling the potential energy surface for conformational analysis |

| Random Forest / Decision Tree | Classification of reactivity, predicting yields rsc.org | Classifying isomers based on predicted solubility or viscosity |

| Convolutional Neural Networks (CNN) / Long Short-Term Memory (LSTM) | Predicting biodegradability from SMILES structures researchgate.net | Screening isomers for potential environmental impact |

Intermolecular Interactions and Supramolecular Chemistry Involving Sucrose, Mixed Acetate and Isobutyrate Octaesters

Hydrogen Bonding Networks in Sucrose (B13894) Ester Assemblies

While fully substituted octaesters lack the hydroxyl groups necessary to act as hydrogen bond donors, the ester groups themselves can function as moderate hydrogen bond acceptors. uwec.edu This capability allows for the formation of weak hydrogen bonds, particularly with residual water molecules or other co-solutes. plos.orgnih.gov In commercial preparations of sucrose esters, even those that are "fully substituted," some residual hydroxyl groups may remain, which can participate in hydrogen bonding and influence physical properties like viscosity and density. google.com

The interaction between sucrose ester molecules and water is significant, with evidence suggesting that the hydrogen bonds between the sucrose moiety and water are more extensive or stronger than those between water molecules themselves. plos.org This interaction promotes water structuration at interfaces. plos.org In systems containing other amphiphiles like lecithin (B1663433), the extensive hydrogen bonding network between sucrose ester monomers can be interrupted, leading to modified self-assembly and rheological properties. nih.govresearchgate.net The thermal reversibility of these hydrogen bonds has been demonstrated; they can be broken with heat and reformed upon cooling. mdpi.com

Dipole-Dipole Interactions and Electrostatic Contributions

The increased polarity from ester groups enhances the potential for intermolecular interactions, leading to higher bulk viscosity and density compared to non-polar analogues. google.com These dipole-dipole interactions play a role in orienting the molecules within a binding site or a self-assembled structure, which can be beneficial if it positions other interacting groups favorably. uwec.edu The stabilization of water molecules in reversed micelles formed by sucrose esters can be attributed in part to the dipole moments of the ester head groups. plos.org

Self-Assembly Mechanisms of Sucrose Esters

Sucrose esters are well-known for their ability to spontaneously self-assemble into various supramolecular structures, such as micelles, vesicles, and lamellar phases, both in aqueous and oil-based media. arxiv.orgresearchgate.net This behavior is driven by the amphiphilic nature of the molecules, aiming to minimize unfavorable interactions between their hydrophilic and lipophilic parts. frontiersin.org

In aqueous solutions, once the critical micelle concentration (CMC) is exceeded, these nonionic surfactants form aggregates. researchgate.net The CMC value is influenced by factors like the length of the fatty acid tail and the degree of esterification. researchgate.net In non-aqueous systems like sunflower oil, sucrose esters can self-assemble to form oleogels. nih.govresearchgate.net The mechanism involves the dissolution of the ester at elevated temperatures, followed by cooling, which allows the molecules to crystallize or assemble into a network that traps the oil. researchgate.netmdpi.com The addition of co-surfactants like lecithin can modify this self-assembly by interfering with the hydrogen bonding between sucrose ester molecules, leading to synergistic effects on gel properties. nih.govresearchgate.net

The table below summarizes key findings on the self-assembly of sucrose esters under different conditions.

| System | Key Findings | References |

| Sucrose Esters in Aqueous Media | Spontaneously form micelles, vesicles, and lamellar phases above the Critical Micelle Concentration (CMC). | arxiv.orgresearchgate.net |

| Sucrose Esters in Sunflower Oil | Form oleogels through self-assembly upon cooling from a heated state. | nih.govresearchgate.net |

| Mixed SEs and Lecithin in Oil | Lecithin modifies self-assembly by interrupting hydrogen bonding between SEs, inducing gelation and enhancing rheological properties. | nih.govresearchgate.net |

| Sucrose Esters in THF-Water | Self-assemble into micelles that can encapsulate water, leading to phase separation. | aip.org |

Host-Guest Chemistry and Complexation Studies

The field of supramolecular chemistry includes host-guest interactions, where a larger host molecule encapsulates a smaller guest molecule. beilstein-journals.orgdokumen.pub While much of this research focuses on hosts like cyclodextrins (which are also cyclic oligosaccharides), the principles are relevant to sucrose derivatives. dokumen.pubjst.go.jp Phenylboronic acid-modified cyclodextrins, for example, can form supramolecular structures that disintegrate in the presence of sugars, demonstrating a responsive system based on sugar interactions. jst.go.jp

The ester bonds within sugar esters can form strong hydrogen bonds with guest molecules like water. nih.gov Functionalization of nanoparticles with cyclodextrins allows for host-guest chemistry where molecules like folic acid or riboflavin (B1680620) are non-covalently incorporated into the hydrophobic cavity of the cyclodextrin. acs.org This host-guest interaction is a key strategy for surface functionalization. acs.org For sucrose esters themselves, their self-assembled structures like micelles can act as hosts, encapsulating other molecules within their core or at the interface, a principle fundamental to their application as emulsifiers and delivery systems. aip.orgd-nb.info

Environmental Fate and Degradation Pathways of Sucrose, Mixed Acetate and Isobutyrate Octaesters

Hydrolytic Degradation Mechanisms in Aquatic Systems

Sucrose (B13894) Acetate (B1210297) Isobutyrate exhibits high thermal and hydrolytic stability. betonverwijderaar.onecelanese.com Due to its chemical structure as a fully esterified sucrose molecule, the ester linkages are susceptible to hydrolysis, which would be the primary mechanism of abiotic degradation in aquatic environments. This process involves the cleavage of the acetate and isobutyrate ester bonds, leading to the formation of sucrose and the corresponding carboxylic acids: acetic acid and isobutyric acid.

Biodegradation Kinetics and Microbial Metabolites

While specific studies on the biodegradation of Sucrose Acetate Isobutyrate in environmental matrices like soil and water are limited, its metabolism in mammals suggests a high potential for biodegradation. e3s-conferences.org In vivo studies have shown that SAIB is extensively metabolized by esterases in the gastrointestinal tract. e3s-conferences.org

Given its susceptibility to enzymatic hydrolysis, it is anticipated that SAIB will undergo biodegradation in soil and sediment environments where microbial populations are abundant. The process would be initiated by microbial extracellular enzymes, such as lipases and esterases, which would hydrolyze the ester bonds.

Under aerobic conditions, the resulting sucrose would likely be readily mineralized by a wide range of microorganisms to carbon dioxide and water. The liberated acetic and isobutyric acids are also common intermediates in microbial metabolism and would be further degraded.

In anaerobic environments, the degradation pathway would also commence with the hydrolysis of the ester linkages. The subsequent fermentation of sucrose would lead to the formation of various organic acids, alcohols, and gases such as methane (B114726) and carbon dioxide, depending on the specific microbial communities present.

Detailed kinetic studies on the rate of SAIB degradation in soil and sediment under both aerobic and anaerobic conditions are not widely available. However, based on its chemical structure and the ubiquity of esterase-producing microorganisms, it is expected to be biodegradable.

The biotransformation of Sucrose Acetate Isobutyrate is primarily mediated by ester-cleaving enzymes. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a key class of enzymes known to catalyze the hydrolysis of ester bonds in a wide variety of substrates. ui.ac.id

Studies on the enzymatic synthesis of sucrose esters have demonstrated that lipases, such as those from Candida antarctica, are effective in catalyzing the esterification of sucrose. e3s-conferences.org The reverse reaction, hydrolysis, is also catalyzed by these enzymes. ui.ac.id This indicates that microbial lipases present in the environment would be capable of initiating the degradation of SAIB.

The enzymatic hydrolysis of SAIB would proceed in a stepwise manner, with the sequential removal of the acetate and isobutyrate groups. This would result in the formation of partially acylated sucrose intermediates, and ultimately free sucrose, acetic acid, and isobutyric acid. These smaller molecules are then readily assimilated into central metabolic pathways of microorganisms.

| Enzyme Class | Action on Sucrose Acetate Isobutyrate | Resulting Products |

| Lipases/Esterases | Hydrolysis of ester linkages | Sucrose, Acetic Acid, Isobutyric Acid, Partially acylated sucrose |

Sorption and Desorption Dynamics in Environmental Compartments

The environmental mobility of Sucrose Acetate Isobutyrate is largely governed by its sorption and desorption behavior in soil and sediment. Due to its low water solubility and high octanol-water partition coefficient (Kow), SAIB is expected to have a strong affinity for the organic matter in these environmental compartments. nih.govoecd.org

The high lipophilicity of Sucrose Acetate Isobutyrate suggests a high soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the compound will be strongly adsorbed to soil and sediment particles, particularly those with high organic carbon content.

This strong adsorption has two main implications for the environmental fate of SAIB:

Reduced Bioavailability: Sorption to soil and sediment particles can reduce the concentration of SAIB in the pore water, thereby decreasing its availability to microorganisms and potentially slowing down the rate of biodegradation.

Low Leaching Potential: Due to its strong binding to soil, SAIB is expected to have very low mobility. This means that its potential to leach through the soil profile and contaminate groundwater is low.

Environmental Bioaccumulation Dynamics in Model Organisms

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk profile. For Sucrose Acetate Isobutyrate, the available evidence points to a low potential for bioaccumulation.

Regulatory assessments by Canadian authorities have categorized SAIB as having a low ecological hazard potential. canada.ca The Ecological Risk Classification of Organic Substances (ERC) approach considers metrics such as food web-derived internal toxicity thresholds, which are related to a substance's potential to bioaccumulate. canada.ca The classification of SAIB as a low hazard suggests that it does not meet the criteria for a bioaccumulative substance.

While specific bioconcentration factor (BCF) studies on SAIB in model aquatic organisms are not widely published, metabolism studies in mammals provide relevant insights. These studies, conducted in rats, dogs, and humans, demonstrate that SAIB is extensively metabolized in the gastrointestinal tract. nih.gov It is broken down into sucrose and partially acylated sucrose, which are then absorbed and readily eliminated through urine, bile, or further metabolized to carbon dioxide and water. nih.gov This metabolic activity indicates that SAIB is not persistent in the body and is unlikely to bioaccumulate.

Table 2: Bioaccumulation Potential of Sucrose Acetate Isobutyrate (SAIB)

| Parameter | Finding | Implication |

|---|---|---|

| Regulatory Assessment | Low ecological hazard and exposure potential. canada.ca | Unlikely to bioaccumulate to harmful levels in organisms. |

| Metabolism Studies | Extensively metabolized in mammals. nih.gov | Indicates a low potential for persistence and accumulation in biological systems. |

Long-Term Persistence and Transformation Product Analysis

The long-term persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. Sucrose Acetate Isobutyrate is considered to be readily biodegradable, limiting its persistence in the environment.

A study on the ready biodegradability of a substance with CAS No. 13431-57-7, which is associated with SAIB, conducted according to OECD Guideline 301B, found the substance to be readily biodegradable. regulations.gov The study reported a biodegradation of 84 ± 4% based on carbon dioxide production over a 28-day period, with approximately 73% degradation occurring within the 10-day window, thus meeting the criteria for ready biodegradability. regulations.gov This indicates that microorganisms in the environment can effectively break down SAIB.

In terms of transformation products, the primary pathway of degradation is expected to be hydrolysis of the ester linkages. This process would yield sucrose, acetic acid, and isobutyric acid as the initial transformation products. These substances are all naturally occurring and are readily mineralized by microorganisms in the environment.

Metabolism studies in animals support this degradation pathway, showing that SAIB is hydrolyzed to sucrose and partially acylated sucrose esters. nih.gov These intermediate products are then further metabolized. nih.gov It is reasonable to expect a similar hydrolytic breakdown to occur in the environment, leading to non-toxic and easily degradable transformation products. The high thermal and hydrolytic stability reported for SAIB in industrial applications suggests that abiotic degradation may be slower than biodegradation. celanese.com

Table 3: Persistence and Degradation of Sucrose Acetate Isobutyrate (SAIB)

| Degradation Pathway | Evidence | Significance |

|---|---|---|

| Biodegradation | Readily biodegradable (84 ± 4% in 28 days) under OECD 301B. regulations.gov | Low potential for long-term persistence in the environment. |

| Hydrolysis | Expected to be a primary degradation pathway, yielding sucrose, acetic acid, and isobutyric acid. | Transformation products are naturally occurring and readily biodegradable. |

Applications in Materials Science and Engineering

Utilization as Polymer Additives and Modifiers

Sucrose (B13894) esters, including Sucrose Stearate (B1226849), are gaining attention as bio-based additives for polymers. They can function as "green" plasticizers for biopolymers like Polylactic Acid (PLA), which is derived from renewable resources such as corn or sugar beet. mdpi.com The addition of plasticizers is crucial for overcoming the inherent brittleness of PLA, thereby improving its flexibility and processing characteristics. mdpi.comatlantis-press.com

Research has shown that incorporating ester-based plasticizers can significantly enhance the mechanical properties of PLA. For instance, the addition of these plasticizers leads to a decrease in tensile strength but a substantial improvement in the elongation at break, making the material more ductile. atlantis-press.com Low molecular weight plasticizers like citrate (B86180) esters and sucrose esters are particularly effective in reducing the glass transition temperature (Tg) of PLA, which softens the material. mdpi.comatlantis-press.com

Sucrose esters are also used as additives in other polymer systems. For example, they can be incorporated into long oil alkyd emulsions to create low-VOC (Volatile Organic Compound) waterborne coatings. pcimag.com In these systems, the sucrose ester component can improve properties such as water resistance, chemical resistance, and drying time. pcimag.com

Table 1: Effect of Plasticizers on Polylactic Acid (PLA) Mechanical Properties

| Plasticizer Type | Concentration (wt.%) | Effect on Tensile Strength | Effect on Elongation at Break | Reference |

| Poly (ester-co-ether) | Various | Decreased | Greatly Improved | atlantis-press.com |

| Citrate Esters | 15% | Decreased | Significantly Improved | jungbunzlauer.com |

| PEG 1000 (benchmark) | 15% | Decreased | Improved | jungbunzlauer.com |

Role in Surface Chemistry and Coating Technologies

The primary role of Sucrose Stearate in coatings is as an emulsifier and stabilizer. specialchem.comhandymade.store Its ability to effectively blend oil and water-based ingredients is essential for creating stable emulsions. specialchem.com This is particularly valuable in the formulation of waterborne coatings, which are increasingly favored for their low environmental impact. pcimag.com

Sucrose esters can be adapted for emulsion resin systems to formulate very low-VOC coatings with high organic renewable content. pcimag.com For example, a sucrose ester-modified long oil alkyd emulsion demonstrates excellent wetting on metal and plastic substrates and good penetration into porous materials like wood and concrete. pcimag.com The low-molecular-weight sucrose ester component also contributes to better flow and leveling properties of the coating. pcimag.com

Furthermore, sucrose esters are used in the development of barrier coatings for cellulosic materials like paper and packaging. These coatings are designed to provide hydrophobicity (water resistance) and lipophobicity (grease resistance) while maintaining the biodegradability and recyclability of the substrate. google.com The performance of these coatings can be tuned by selecting sucrose esters with specific HLB values and degrees of substitution. google.com

Integration in Bio-based Materials and Composites

Sucrose Stearate is a key component in the development of advanced bio-based materials and composites. Its biodegradable and non-toxic nature makes it an ideal additive. nih.govresearchgate.net It has been used to create bio-based polyurethanes, where sucrose stearates act as plant-derived polyols, contributing to a rigid final product with a high glass transition temperature. dntb.gov.uascilit.com

Sucrose esters also play a role in modifying the properties of natural materials. For instance, research has explored the use of phosphorylated sucrose stearate in combination with citric acid for the cross-linking modification of wood, aiming to enhance its stability and fire retardancy. researchgate.net

Rheological Properties of Ester-Containing Formulations

The incorporation of Sucrose Stearate significantly influences the rheological, or flow, properties of formulations. This is particularly evident in aqueous systems, where its behavior is dependent on both concentration and temperature. nih.gov At concentrations of 5% w/w, Sucrose Stearate can form a hydrophilic network that transforms a liquid emulsion into a semi-solid one upon cooling. mdpi.comalfa-chemistry.com This gelling effect is temperature-dependent and can be used to create highly viscous formulations without other additives. nih.govmdpi.com

Studies have shown that aqueous systems with Sucrose Stearate can exhibit a transition from elastic, gel-like properties to more viscoelastic, liquid-like behavior as the composition is altered, for instance, by adding an oil phase. tandfonline.comtandfonline.com The viscosity of these systems often shows a complex relationship with temperature and shear rate. For example, some aqueous solutions of sucrose esters show an increase in viscosity as temperature rises to a certain point, after which viscosity begins to decrease, a behavior not typical for standard non-ionic surfactants. researchgate.net

Table 2: Rheological Behavior of Sucrose Stearate Formulations

| Formulation System | Sucrose Stearate Conc. (w/w) | Key Rheological Finding | Reference |

| O/W Emulsion | 1% - 5% | Viscosity increases with concentration; gelling effect observed at 5% upon cooling. | mdpi.com |

| Aqueous System | up to 2% | Exhibits power-law decrease in apparent viscosity with shear rate. | researchgate.net |

| Aqueous System | > 2% | Flow curves fit the Carreau model, indicating more complex shear-thinning behavior. | researchgate.net |

| Surfactant/Oil/Water | - | A transition from elastic gel-like to viscoelastic liquid-like properties occurs with increasing oil content. | tandfonline.comtandfonline.com |

Nanomaterial Development Incorporating Sucrose Esters

Sucrose Stearate is a valuable tool in nanotechnology, particularly in the formation and stabilization of nanoparticles and nanoemulsions. mdpi.comresearchgate.net Its effectiveness as a surfactant makes it superior to other common stabilizers like lecithin (B1663433) in producing homogeneous and stable oil-in-water (O/W) nanoemulsions. scribd.comnih.gov These nanoemulsions consist of droplets with sizes typically under 200 nm. japsonline.com

In the development of nanoemulsions, Sucrose Stearate acts as the primary emulsifier, creating a stable interfacial film around the dispersed oil droplets. researchgate.netnih.gov This stabilization is crucial for the long-term integrity of the nanomaterial. Research has demonstrated that nanoemulsions stabilized with Sucrose Stearate exhibit high negative zeta potential values (around -50 to -60 mV), which indicates strong electrochemical stability that prevents droplet aggregation. mdpi.com

Sucrose Stearate has also been investigated as a food-grade stabilizer for lipid-based nanoparticles, showing promise as a substitute for synthetic polymers like Pluronic® F127 in creating delivery systems for bioactive compounds. unipd.it Furthermore, it has been used to develop nanostructured lipid carriers for various applications. researchgate.net The ability to form stable nano-sized systems opens up possibilities for creating advanced materials with controlled properties and functionalities. japsonline.comnih.gov

Regulatory Science and Chemical Substance Assessment Frameworks for Sucrose, Mixed Acetate and Isobutyrate Octaesters

Methodological Development for Environmental Risk Assessment

The environmental risk assessment of SAIB employs structured, risk-based approaches. A notable example is the ecological risk classification (ERC) of organic substances utilized by Canadian authorities. canada.cachemycal.com This methodology integrates multiple metrics for both hazard and exposure, providing a comprehensive evaluation of the potential ecological impact. canada.cacanada.ca

The ERC framework considers several key factors:

Hazard Profile: This is determined based on metrics such as the mode of toxic action, chemical reactivity, and bioavailability. canada.ca

Scientific Tools and Standards for Substance Evaluation

The evaluation of SAIB is supported by a range of scientific tools and adherence to internationally recognized standards. Data on its physical-chemical properties, environmental fate, and ecotoxicity are gathered from scientific literature, empirical databases, and through the use of (quantitative) structure-activity relationship ([Q]SAR) models. canada.cacanada.ca

Key toxicological studies are often conducted following guidelines from the Organisation for Economic Co-operation and Development (OECD). For instance, an eye irritation study on SAIB was conducted following guidelines similar to OECD 405 (Acute Eye Irritation/Corrosion) under Good Laboratory Practice (GLP). cir-safety.org Similarly, biodegradability has been assessed using the OECD 301B guideline, which measures CO2 evolution. europa.eu Due to its low water solubility, modified testing protocols, such as adsorbing the substance onto silica (B1680970) gel, have been employed to facilitate accurate assessment. europa.eu

| Study Type | Species | Guideline (if specified) | Finding | Source |

|---|---|---|---|---|

| Acute Eye Irritation | Rabbit | Similar to OECD 405 | Non-irritating | cir-safety.org |

| Ready Biodegradability | - | OECD 301B | Not readily biodegradable under standard conditions, but showed ultimate biodegradation in an enhanced test. | europa.eu |

| Chronic Toxicity | Rat | - | No Observed Adverse Effect Level (NOAEL) of 2 g/kg/day. | cir-safety.org |

| Genotoxicity (Ames test) | S. typhimurium | - | Negative for mutagenicity. | cir-safety.org |

International Regulatory Harmonization Efforts and Guidelines (e.g., REACH, OECD)

The regulation of SAIB showcases significant international cooperation and harmonization. Major regulatory bodies in Europe, North America, and globally have assessed its safety. The European Chemicals Agency (ECHA), under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, maintains a registration dossier for sucrose (B13894), mixed acetate (B1210297) and isobutyrate octaesters. europa.eueuropa.eu This dossier includes comprehensive information on its properties, uses, and toxicological data.

These harmonized efforts ensure that the standards for the safe use of SAIB are globally recognized and implemented, preventing discrepancies in regulatory status across different jurisdictions.

Data Requirements and Generation Strategies for Regulatory Submissions

Regulatory submissions for substances like SAIB require a comprehensive dataset. This includes detailed information on substance identity, manufacturing processes, and intended uses. europa.eueuropa.eu A significant portion of the required data pertains to physical-chemical properties, environmental fate, and toxicological profiles.

Data generation often involves a combination of experimental studies and predictive modeling. For instance, data on physical-chemical properties, such as water solubility and partition coefficients, are crucial for assessing environmental fate. canada.caeuropa.eu Toxicological data requirements span acute toxicity, chronic toxicity, genotoxicity, and reproductive toxicity. chemycal.comcir-safety.org

When experimental data is lacking, (Q)SAR models are employed as a supplementary tool to predict the properties and potential hazards of the substance, as seen in the Canadian assessment. canada.cacanada.ca

| Data Category | Examples | Source |

|---|---|---|

| Physical-Chemical Properties | Viscosity, Water Solubility, Flash Point, Boiling Point | europa.euchempoint.com |

| Environmental Fate | Biodegradation, Partition Coefficient (Kow) | canada.caeuropa.eu |

| Ecotoxicological Information | Acute Fish Ecotoxicity | canada.ca |

| Toxicological Information | Acute Oral Toxicity, Chronic Toxicity, Genotoxicity, Reproductive Toxicity | chemycal.comcanada.cacir-safety.org |

Predictive Modeling in Regulatory Science Contexts

Predictive modeling, particularly the use of (Q)SAR models, plays a vital role in the regulatory assessment of chemical substances, including SAIB. These computational tools are used to estimate the physicochemical, biological, and environmental fate properties of chemicals when experimental data is unavailable. canada.cacanada.ca This approach is particularly useful for screening large numbers of chemicals and for prioritizing substances for further testing.

In the context of SAIB's assessment, (Q)SAR models have been used to generate data on properties like fish bioconcentration and to complete hazard and exposure profiles. canada.ca This integration of predictive modeling into the regulatory framework allows for a more efficient and comprehensive evaluation process, aligning with the principles of reducing animal testing where possible.

Emerging Research Directions and Future Perspectives on Sucrose, Mixed Acetate and Isobutyrate Octaesters

Advanced Spectroscopic Probes for In Situ Analysis

The analysis of Sucrose (B13894) Acetate (B1210297) Isobutyrate (SAIB), a complex mixture of sucrose esters with potentially 256 synthesizable structures, presents considerable analytical challenges. nih.govtandfonline.com Researchers have developed various advanced spectroscopic and chromatographic methods for its characterization and quantification.

A significant development has been the establishment of a gas chromatography-flame ionization detection (GC-FID) method for analyzing SAIB in commercial products like soft drinks. nih.govtandfonline.com This method involves a liquid-liquid extraction pre-treatment step and calculates SAIB content by summing the areas of the numerous peaks that appear in the chromatogram. tandfonline.com

Beyond quantification, a suite of spectroscopic techniques is employed to characterize the physicochemical properties of SAIB and related sucrose esters in various formulations. These methods are crucial for understanding the compound's behavior at a molecular level.

Key Spectroscopic and Analytical Techniques for SAIB:

| Technique | Application in SAIB/Sucrose Ester Research | Reference(s) |

| FTIR Spectroscopy | Used to confirm acetylation and characterize SAIB-based drug delivery formulations and novel epoxidized sucrose esters. nih.govrsc.orgfkit.hr | nih.govrsc.orgfkit.hr |

| NMR Spectroscopy | Confirms the molecular structure and successful esterification of sucrose esters. rsc.orgfkit.hr | rsc.orgfkit.hr |

| Mass Spectrometry (MALDI-TOF) | Characterizes the molecular weight distribution of novel biobased epoxidized sucrose esters. rsc.org | rsc.org |

| X-ray Diffraction (XRD/PXRD) | Investigates the amorphous or crystalline nature of SAIB in co-amorphous drug dispersion formulations, confirming phase transformation. nih.govmdpi.com | nih.govmdpi.com |

| Differential Scanning Calorimetry (DSC) | Determines the thermal properties and glassy nature of SAIB, and its interaction with active pharmaceutical ingredients in formulations. nih.govrsc.orgmdpi.com | nih.govrsc.orgmdpi.com |

| X-ray Scattering (WAXS/SAXS) | Analyzes the time-dependent, solid-state behavior and molecular packing of related sucrose esters. nih.gov | nih.gov |

| Field Emission Scanning Electron Microscopy (FESEM) | Observes the microstructure and dispersion of particles within matrices containing SAIB, such as in magnetorheological elastomers. science.gov | science.gov |

These analytical tools are indispensable for in situ analysis, enabling researchers to probe the structure, thermal behavior, and formulation characteristics of SAIB without altering its fundamental properties.

Sustainable Synthesis and Circular Economy Considerations

As a biobased product, SAIB is at the nexus of sustainable chemistry and the circular economy. It is produced from renewable raw materials, primarily sucrose from beet and cane, and anhydrides derived from natural gas or other fossil fuel feedstocks. atamanchemicals.comsisterna.comgoogle.com The focus of emerging research is on developing "green" synthesis routes and integrating SAIB into a circular economic model.

Environmentally friendly synthesis methods have been developed that avoid the use of toxic or harmful organic solvents, featuring characteristics like fast reaction times and high yields. google.com One patented method uses cane sugar, acetic anhydride (B1165640), and isobutyric anhydride with a catalyst, followed by decolorizing, distillation, and washing, explicitly avoiding organic solvents. google.com Related research into other sucrose esters has demonstrated the viability of ultrasound-assisted synthesis, an eco-friendly method that can accelerate production. fkit.hr

From a circular economy perspective, the production and use of SAIB align with several key principles for biobased products. mdpi.com

Circular Economy Principles Applied to SAIB:

| Principle | Relevance to Sucrose Acetate Isobutyrate | Reference(s) |

| Reduce Reliance on Fossil Resources | SAIB is derived from sucrose, a renewable agricultural feedstock, contributing to the biobased economy. sisterna.commdpi.com | sisterna.commdpi.com |

| Sustainable Sourcing | The sourcing of raw materials is a key consideration. For instance, when palm oil is used for related sucrose esters, certification by the Roundtable on Sustainable Palm Oil (RSPO) is a measure to ensure sustainability. sisterna.com | sisterna.com |

| Resource Efficiency in Production | Manufacturers are implementing practices such as water recycling to reduce the environmental impact of production. sisterna.com | sisterna.com |

| Waste as a Resource | The broader food industry, from which SAIB's sucrose is derived, is increasingly adopting models where waste from one process becomes a raw material for another, such as using fruit pomace for compost or animal feed. bg.ac.rsresearchgate.net | bg.ac.rsresearchgate.net |

By focusing on green chemistry and sustainable sourcing, the lifecycle of SAIB can be optimized to minimize environmental impact and support a transition away from a linear, fossil-fuel-dependent economy. mdpi.combg.ac.rs

Cross-Disciplinary Integration with Nanoscience and Biotechnology

Sucrose Acetate Isobutyrate has emerged as a highly versatile biomaterial, fostering significant cross-disciplinary integration, particularly with nanoscience and biotechnology. Its safety profile, being generally regarded as safe (GRAS) by the FDA, combined with its unique physical properties, makes it an ideal excipient for advanced drug delivery systems. nih.gov

In nanoscience, SAIB is a key component in creating injectable, in situ forming depots for the sustained release of therapeutics. nih.govnih.gov When a solution of SAIB, a solvent like ethanol, and a drug is injected, the solvent diffuses away, leaving a semi-solid, biodegradable gel matrix from which the drug is slowly released. nih.govetsu.edunih.gov This technology has been explored for a wide range of applications.

Applications of SAIB in Nanoscience and Biotechnology:

| Application Area | Specific Use of SAIB | Reference(s) |

| Drug Delivery | Used in hybrid nanoparticles and co-amorphous dispersions to enhance the solubility and bioavailability of poorly water-soluble drugs like tacrolimus (B1663567) and rivaroxaban. nih.govsigmaaldrich.comresearchgate.nettandfonline.com | nih.govsigmaaldrich.comresearchgate.nettandfonline.com |

| Oncology | Forms the matrix for injectable nanogels containing gold nanoparticles, which act as fiducial markers for high-precision, image-guided radiation therapy (IGRT). nih.govscispace.comdtu.dk | nih.govscispace.comdtu.dk |

| Biopharmaceuticals | Investigated for the oral delivery of biopharmaceuticals like insulin, where its mucoadhesive properties allow the formulation to adhere to the small intestine, potentially increasing drug retention time. nih.govtandfonline.com | nih.govtandfonline.com |